N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-11(19)15-7-6-14(22-15)8-9-18-16(20)10-21-13-4-2-12(17)3-5-13/h2-7H,8-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSMACRXMKIRNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with 5-acetylthiophene and 4-chlorophenoxyacetic acid.
Step 1 Formation of Intermediate: 5-acetylthiophene is reacted with ethylene oxide in the presence of a base to form 2-(5-acetylthiophen-2-yl)ethanol.
Step 2 Conversion to Amine: The intermediate is then converted to 2-(5-acetylthiophen-2-yl)ethylamine using a reductive amination process.
Step 3 Amide Formation: Finally, 2-(5-acetylthiophen-2-yl)ethylamine is reacted with 4-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine to yield N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The acetyl group on the thiophene ring can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to the presence of the thiophene ring.
Biology
Pharmacology: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific pathways.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and chlorophenoxy moiety may facilitate binding to specific sites, modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Biological Potential: While the 4-chlorophenoxy group is common in enzyme inhibitors (e.g., 17β-HSD inhibitors in ), the acetylthiophene group could modulate selectivity due to its planar aromaticity and sulfur atom .
- Structural Insights : Crystallographic data for analogs highlight the importance of intermolecular interactions (e.g., hydrogen bonding) in stability, which may differ in the target compound due to steric effects from the thiophene ring .
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a thiophene ring substituted with an acetyl group, linked to an ethyl chain, which is then connected to a 4-chlorophenoxyacetamide moiety. The synthesis typically involves several key steps:
- Formation of the Thiophene Ring : This can be achieved through methods such as the Gewald reaction, involving sulfur and α-methylene carbonyl compounds.
- Acetylation : The thiophene is acetylated using acetic anhydride.
- Ethylation : The acetylated thiophene undergoes ethylation with ethyl bromide.
- Formation of the Final Compound : The ethylated thiophene derivative is reacted with 4-chlorophenoxyacetyl chloride.
Pharmacological Properties
This compound has shown various biological activities in preliminary studies:
- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Research indicates that derivatives of acetylthiophenes possess antimicrobial activity against various pathogens, which may extend to this compound.
Case Studies and Research Findings
-
Study on Anti-inflammatory Effects :
- A study evaluated similar thiophene derivatives for their ability to inhibit inflammatory mediators in vitro. Results indicated significant reductions in cytokine production, suggesting a mechanism for anti-inflammatory activity.
-
Antimicrobial Activity Assessment :
- In vitro tests were conducted against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, comparable to established antibiotics.
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Toxicological Evaluation :
- Toxicity studies showed that while the compound had promising biological activity, it also exhibited cytotoxicity at higher concentrations, necessitating further investigation into its safety profile.
Comparison of Biological Activities
| Compound Name | Anti-inflammatory Activity | Antimicrobial Activity | Cytotoxicity |
|---|---|---|---|
| This compound | Moderate | Strong against S. aureus and E. coli | High at >100 µM |
| Similar Thiophene Derivative A | High | Moderate against E. coli | Moderate |
| Similar Thiophene Derivative B | Low | Strong against S. aureus | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
